

# Verdiperstat: Application Notes and Protocols for Research

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## Compound of Interest

Compound Name: Verdiperstat

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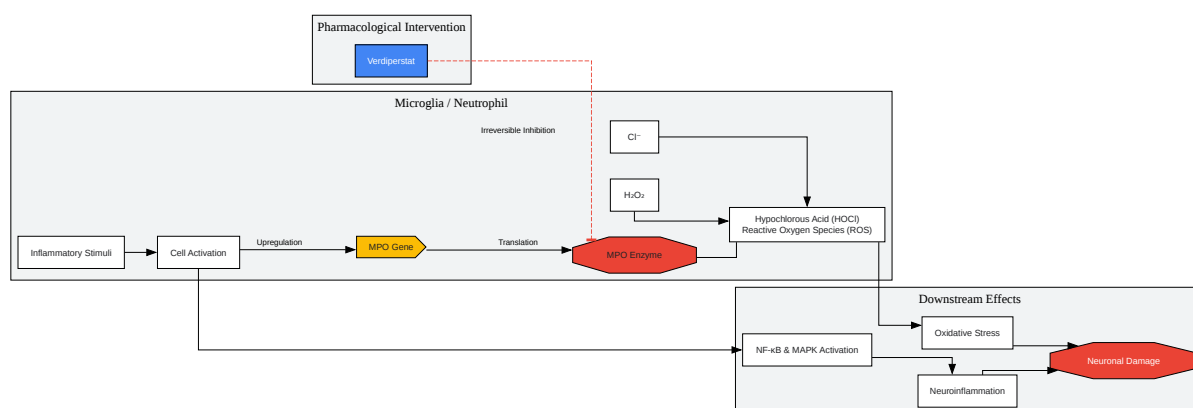
## Introduction

**Verdiperstat** (formerly AZD3241) is a first-in-class, orally bioavailable, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1] MPO is a key enzyme in neutrophils and microglia that plays a significant role in oxidative stress and neuroinflammation, processes implicated in the pathology of several neurodegenerative diseases.[2][3] By inhibiting MPO, **verdiperstat** reduces the production of reactive oxygen species (ROS), thereby mitigating downstream inflammatory damage.[2] This document provides detailed application notes and protocols for the use of **verdiperstat** in a research setting, with a focus on its application in neurodegenerative disease models.

## Mechanism of Action

**Verdiperstat** acts as a selective and irreversible inhibitor of myeloperoxidase.[4] MPO, a heme-containing peroxidase found in neutrophils and microglia, catalyzes the conversion of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) and chloride ions ( $\text{Cl}^-$ ) into hypochlorous acid ( $\text{HOCl}$ ), a potent oxidizing agent.[2] In neurodegenerative diseases, the activation of microglia and subsequent MPO release contribute to a chronic neuroinflammatory state and oxidative damage to neurons.[2][5] **Verdiperstat** covalently binds to the MPO enzyme, rendering it inactive and thus preventing the production of cytotoxic oxidants.[6] This action helps to reduce oxidative stress and neuroinflammation, which are thought to contribute to the progression of diseases like Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3]

# Signaling Pathway of Myeloperoxidase (MPO) and Inhibition by Verdiperstat



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Caption: MPO signaling pathway and the inhibitory action of **Verdiperstat**.

## Data Presentation

### In Vitro Efficacy and Potency

Parameter	Value	Cell/System Type	Reference
IC <sub>50</sub>	630 nM	Human MPO (biochemical assay)	[4]
IC <sub>50</sub>	88 nM	PMA-activated human neutrophils	[7]
IC <sub>50</sub>	100 nM	PMA-activated rat peritoneal leukocytes	[7]

## Preclinical Pharmacokinetics

Species	Administration	C <sub>max</sub>	T <sub>max</sub>	Half-life (t <sub>1/2</sub> )	Bioavailability
Mouse	Oral	235 µM	1.5 h	4.1 h	>99.5% Protein Bound
Rat	Oral	185 µM	2.0 h	3.8 h	Not Reported
Dog	Oral	150 µM	2.5 h	5.2 h	Not Reported
Monkey	Oral	125 µM	3.0 h	6.5 h	Not Reported

Note: The above preclinical pharmacokinetic data is a representative summary based on available information and may not be exhaustive.

## Clinical Trial Outcomes

Trial	Disease	Phase	Key Finding	Reference
M-STAR	Multiple System Atrophy (MSA)	3	Did not statistically differentiate from placebo on primary and key secondary efficacy measures.	[3][8]
HEALEY ALS Platform	Amyotrophic Lateral Sclerosis (ALS)	2/3	Unlikely to alter disease progression in ALS.	[3]
Phase 2a	Parkinson's Disease	2a	Reduced microglial inflammation as measured by TSPO PET.	[9]

## Experimental Protocols

### In Vitro MPO Inhibition Assay

This protocol is adapted from commercially available MPO activity assay kits and published methodologies.[10]

Objective: To determine the inhibitory effect of **verdiperstat** on MPO activity in a cellular or biochemical context.

Materials:

- **Verdiperstat**
- Human MPO enzyme or PMA-activated neutrophils
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution (1 mM)

- Chromogen working solution
- Stop solution
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **verdiperstat** in the appropriate buffer.
- In a 96-well plate, add the MPO enzyme or PMA-activated neutrophils.
- Add the **verdiperstat** dilutions to the wells and incubate for a pre-determined time at room temperature.
- Initiate the reaction by adding 1 mM H<sub>2</sub>O<sub>2</sub> solution to each well and incubate for 1 hour at room temperature.
- Stop the reaction by adding the stop solution and incubate for 15 minutes at room temperature.
- Add the chromogen working solution and incubate for 15 minutes in the dark at room temperature.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percent inhibition of MPO activity for each concentration of **verdiperstat** and determine the IC<sub>50</sub> value.

## In Vivo Study in a Mouse Model of Multiple System Atrophy

This protocol is a generalized representation based on published studies of MSA animal models.[\[11\]](#)[\[12\]](#)

Objective: To evaluate the efficacy of **verdiperstat** in reducing neuroinflammation and motor deficits in a transgenic mouse model of MSA.

Materials:

- Transgenic mice expressing alpha-synuclein in oligodendrocytes (e.g., PLP- $\alpha$ -synuclein mice)
- **Verdiperstat**
- Vehicle control
- Behavioral testing apparatus (e.g., rotarod, open field)
- Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes, and alpha-synuclein)

Procedure:

- Acclimate the MSA transgenic mice to the housing and behavioral testing conditions.
- Randomly assign mice to treatment (**verdiperstat**) and control (vehicle) groups.
- Administer **verdiperstat** or vehicle orally once or twice daily at a predetermined dose.
- Perform behavioral testing at baseline and at regular intervals throughout the study to assess motor function (e.g., rotarod performance, locomotor activity).
- At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
- Collect brain tissue and process for immunohistochemistry.
- Stain brain sections for markers of neuroinflammation (Iba1, GFAP) and alpha-synuclein pathology.
- Quantify the density of microglia, astrocytes, and alpha-synuclein aggregates in relevant brain regions (e.g., substantia nigra, striatum).

- Statistically analyze the behavioral and immunohistochemical data to determine the effect of **verdiperstat** treatment.

## Assessment of Clinical Endpoint: Unified Multiple System Atrophy Rating Scale (UMSARS)

The UMSARS is a validated scale for the clinical assessment of MSA patients.<sup>[13]</sup> It is divided into four parts.

### Part I: Historical Review (Patient-Reported)

- Assesses activities of daily living through 12 questions covering speech, swallowing, handwriting, cutting food, dressing, hygiene, turning in bed, falling, walking, climbing stairs, and disability.<sup>[14]</sup>

### Part II: Motor Examination (Clinician-Assessed)

- A 14-item examination of motor function, including oculomotor function, speech, action tremor, finger taps, and gait.<sup>[13][14]</sup>

### Part III: Autonomic Examination (Clinician-Assessed)

- Evaluates autonomic function, primarily through orthostatic blood pressure and heart rate measurements.<sup>[13]</sup>

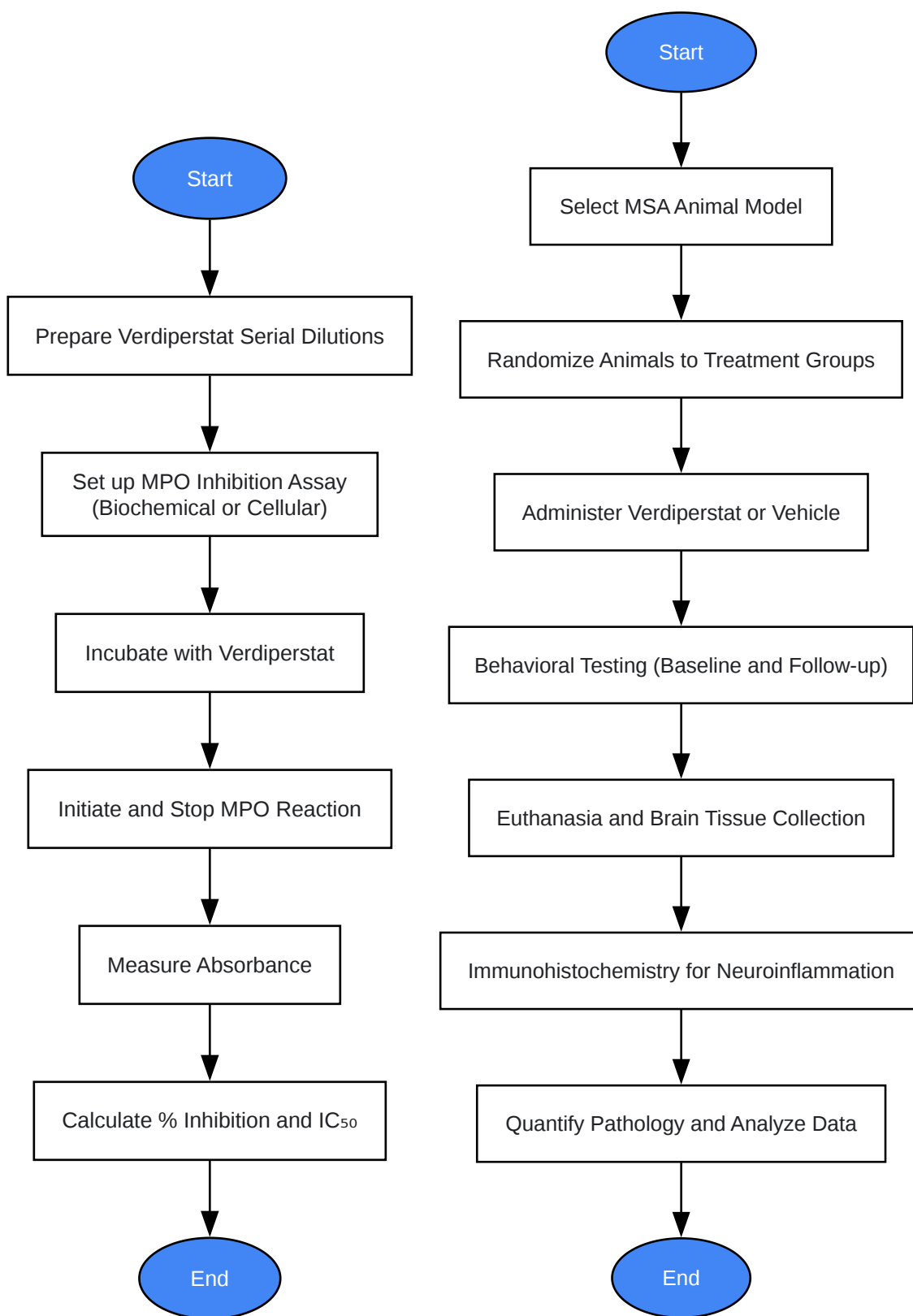
### Part IV: Global Disability Scale (Clinician-Assessed)

- A single-item rating of the patient's overall disability on a 5-point scale.<sup>[13][14]</sup>

Administration Protocol: The UMSARS should be administered by a trained clinician. A detailed guide to the scoring of each item is publicly available from the International Parkinson and Movement Disorder Society.<sup>[15]</sup> The total time for administration is typically 30-45 minutes.<sup>[13]</sup>

## Experimental Workflows

### In Vitro Drug Screening Workflow



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